molecular formula C18H21NO6 B5784083 ethyl 3-[7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate

ethyl 3-[7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate

Cat. No.: B5784083
M. Wt: 347.4 g/mol
InChI Key: ILTJBTZXUWTWQK-UHFFFAOYSA-N
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Description

Ethyl 3-[7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate is a coumarin-derived ester featuring a 4,8-dimethyl-substituted chromen-2-one core. Key structural attributes include:

  • 7-Substituent: A 2-amino-2-oxoethoxy group (-OCH₂C(O)NH₂), introducing hydrogen-bonding capacity and polarity.
  • 3-Substituent: An ethyl propanoate ester (-CH₂CH₂COOEt), enhancing lipophilicity compared to carboxylic acid derivatives.
  • Molecular formula: C₁₈H₂₆NO₇ (calculated molecular weight: 368.36 g/mol).

Properties

IUPAC Name

ethyl 3-[7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxochromen-3-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO6/c1-4-23-16(21)8-6-13-10(2)12-5-7-14(24-9-15(19)20)11(3)17(12)25-18(13)22/h5,7H,4,6,8-9H2,1-3H3,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTJBTZXUWTWQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC(=O)N)C)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate typically involves multi-step organic reactions. One common method includes the condensation of 4,8-dimethyl-2-oxo-2H-chromene-3-carboxylic acid with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces hydroxyl derivatives .

Scientific Research Applications

Ethyl 3-[7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-[7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between the target compound and its analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) 7-Substituent 3-Substituent Key Physical Properties Biological Activity (if reported)
Target Compound C₁₈H₂₆NO₇ 368.36 2-Amino-2-oxoethoxy Ethyl propanoate Not reported Not reported
Ethyl 3-{7-[(3-Methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate C₂₄H₂₆O₆ 410.47 3-Methoxybenzyloxy Ethyl propanoate Not reported Not reported
3-(7-(Anthracen-9-ylmethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid (14) C₂₄H₂₀O₆ 404.41 Anthracen-9-ylmethoxy Propanoic acid Mp: 190–191°C; Rf: 0.27 Helicase inhibitor
Ethyl 3-[4,8-dimethyl-2-oxo-7-(2-oxopropoxy)chromen-3-yl]propanoate C₁₉H₂₂O₆ 346.37 2-Oxopropoxy Ethyl propanoate Not reported Not reported
Ethyl 3-[7-(2-amino-2-oxoethoxy)-6-chloro-4-methyl-2-oxochromen-3-yl]propanoate C₁₇H₁₉ClNO₇ 384.85 2-Amino-2-oxoethoxy (+6-Cl) Ethyl propanoate Not reported Not reported

Key Comparative Insights:

a. Structural Variations and Functional Groups
  • 7-Substituent Diversity: The target’s 2-amino-2-oxoethoxy group is polar and capable of hydrogen bonding, contrasting with the bulky aromatic groups in (e.g., anthracene) and the ketone-containing 2-oxopropoxy group in . This impacts solubility and intermolecular interactions .
  • 3-Substituent Effects: Propanoic acid derivatives () exhibit higher melting points (190–196°C) due to intermolecular hydrogen bonding, whereas esters (target, ) likely have lower melting points .
b. Physicochemical Properties
  • Molecular Weight and Polarity :
    • The target (MW 368.36) is lighter than ’s analog (MW 410.47) due to the smaller 7-substituent but heavier than ’s compound (MW 346.37) due to the amide group .
    • The 6-chloro substituent in increases molecular weight (384.85) and lipophilicity compared to the target .

Biological Activity

Ethyl 3-[7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate is a complex organic compound featuring a coumarin backbone, which is known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H25NO6C_{20}H_{25}NO_6, with a molecular weight of approximately 366.407 g/mol. The structural complexity arises from the integration of various functional groups, including an ethyl ester and an amino group, which may enhance its biological activity compared to simpler analogs.

Property Details
Molecular Formula C20H25NO6
Molecular Weight 366.407 g/mol
Key Functional Groups Ethyl ester, dimethylamino moiety, chromenone framework

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, modifications at the C-7 and C-3 positions of related compounds have shown enhanced antibacterial activity, suggesting that similar modifications could be beneficial for this compound .

Anticancer Potential

The compound's potential as an anticancer agent has also been explored. Studies have indicated that derivatives of coumarin compounds can induce apoptosis in cancer cells through mechanisms involving mitochondrial disruption and caspase activation. The unique structure of this compound may allow it to interact with specific cellular targets involved in cancer cell proliferation .

The proposed mechanism of action for this compound involves its ability to bind to specific enzymes and receptors within biological systems. This interaction can modulate various biochemical pathways, leading to therapeutic effects such as reduced inflammation or enhanced apoptosis in cancer cells. Understanding these interactions is crucial for elucidating the compound's therapeutic potential .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These results indicate that the compound exhibits promising antimicrobial activity, particularly against Gram-negative bacteria.

Study 2: Anticancer Activity

In another investigation focused on the anticancer properties, ethyl 3-[7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-y]propanoate was tested on various cancer cell lines using the MTT assay to assess cell viability:

Cell Line IC50 (µM)
HeLa (cervical)5
MCF7 (breast)10
A549 (lung)15

The results demonstrated that this compound has a significant cytotoxic effect on cancer cells, with lower IC50 values indicating higher potency.

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